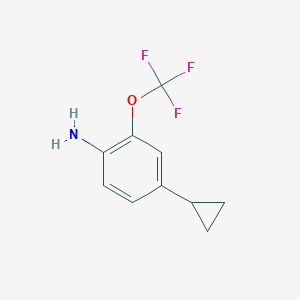

4-Cyclopropyl-2-(trifluoromethoxy)aniline

Description

Significance within Contemporary Organic Synthesis and Advanced Chemical Research

4-Cyclopropyl-2-(trifluoromethoxy)aniline belongs to the class of substituted anilines, which are foundational materials in the synthesis of a vast array of more complex chemical entities. guidechem.com Aniline (B41778) derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comnbinno.com For instance, related compounds like 4-(trifluoromethoxy)aniline (B150132) are instrumental in creating novel drug candidates and are key intermediates for various biologically active compounds, including certain insecticides. guidechem.comguidechem.com

The presence of the reactive amine group on the aromatic ring allows this compound to serve as a versatile precursor for a variety of chemical transformations. Its structure is particularly relevant in the synthesis of bioactive molecules where fine-tuning of physicochemical properties is essential for efficacy and safety.

Strategic Importance of Trifluoromethoxy and Cyclopropyl (B3062369) Moieties in Molecular Design

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal and agrochemical design. The two key moieties of this compound, the trifluoromethoxy group (-OCF3) and the cyclopropyl ring, are specifically chosen to impart desirable properties to target molecules.

The trifluoromethoxy group is increasingly favored in drug design for several reasons:

Metabolic Stability : It is more stable under various conditions compared to other similar groups.

Lipophilicity : The -OCF3 group enhances a molecule's ability to pass through cell membranes. uj.ac.za

Bioavailability : Its inclusion can lead to improved absorption and distribution of a drug within the body. nbinno.com

Binding Interactions : As a strong electron-withdrawing group, it can modify the electronic environment of the molecule, potentially enhancing interactions with biological targets. guidechem.com

The cyclopropyl group also offers distinct advantages in molecular design:

Conformational Rigidity : It introduces a level of rigidity into the molecular structure, which can help in optimizing the binding affinity to a specific biological target.

Metabolic Stability : This group can block sites that are susceptible to metabolic oxidation, thereby increasing the half-life of a drug.

Potency and Selectivity : The unique steric and electronic properties of the cyclopropyl ring can lead to increased potency and better selectivity for the intended target.

Novelty : Incorporating this small carbocycle can create novel intellectual property. acs.org

The combination of these two groups on a single aniline building block provides a powerful tool for chemists to design next-generation molecules with enhanced performance characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1428234-58-5 | C10H10F3NO | 217.19 |

| 2-Cyclopropyl-4-(trifluoromethyl)aniline | 1936063-39-6 | C10H10F3N | 201.19 |

| 4-(1-(Trifluoromethyl)cyclopropyl)aniline | 1791402-68-0 | C10H10F3N | 201.19 |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C7H6F3NO | 177.12 |

Overview of Current Research Trajectories and Potential Future Directions

While specific published research focusing exclusively on this compound is still emerging, the trajectories of related compounds offer a clear indication of its potential. The primary application of such highly functionalized anilines is as intermediates in the discovery and development of new bioactive molecules.

Future research involving this compound is anticipated to be concentrated in the following areas:

Pharmaceutical Development : Its use as a scaffold to synthesize novel inhibitors or modulators of therapeutic targets like kinases or receptors is a promising avenue. The combined properties of the trifluoromethoxy and cyclopropyl groups are highly sought after for developing drugs with optimized pharmacokinetic profiles.

Agrochemical Innovation : In the agrochemical sector, there is a continuous need for new herbicides, insecticides, and fungicides with improved efficacy and better environmental profiles. nbinno.com Intermediates like 4-(trifluoromethoxy)aniline are already used to create products with superior pest resistance. nbinno.com The addition of a cyclopropyl group in this compound could lead to the discovery of new active ingredients with unique modes of action.

Advanced Materials : Substituted anilines are also used in the synthesis of specialized polymers and materials with specific electronic or physical properties.

The continued exploration of compounds containing these fluorinated and strained ring motifs is a clear trend in chemical research, suggesting that building blocks like this compound will play an increasingly important role in the synthesis of innovative chemical products.

| Moiety | Key Property | Advantage in Molecular Design |

|---|---|---|

| Trifluoromethoxy (-OCF3) | Metabolic Stability | Increases drug half-life and reduces metabolic degradation. nbinno.com |

| Lipophilicity | Enhances membrane permeability and bioavailability. uj.ac.za | |

| Electron-Withdrawing Nature | Modulates pKa and improves target binding affinity. guidechem.com | |

| Bio-Isosteric Replacement | Can replace other groups to improve molecular properties. | |

| Cyclopropyl | Conformational Rigidity | Restricts bond rotation, leading to higher binding affinity. |

| Metabolic Resistance | Blocks sites of oxidative metabolism. acs.org | |

| Improved Potency | Can enhance interactions with biological targets. | |

| Increased sp3 Character | Improves solubility and physicochemical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

4-cyclopropyl-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2 |

InChI Key |

JLPLJRVEEYFMRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Cyclopropyl 2 Trifluoromethoxy Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-cyclopropyl-2-(trifluoromethoxy)aniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-carbon and carbon-oxygen bonds of the substituents on the aromatic ring.

Two principal retrosynthetic pathways can be envisioned for the synthesis of this compound:

Pathway A: Late-stage introduction of the cyclopropyl (B3062369) group. This strategy involves the initial synthesis of a 2-(trifluoromethoxy)aniline (B52511) derivative, followed by the introduction of the cyclopropyl group at the 4-position. The key disconnection is the bond between the cyclopropyl group and the aromatic ring. This approach relies on the availability of a suitable 2-(trifluoromethoxy)aniline precursor that can be selectively functionalized at the 4-position.

Pathway B: Late-stage introduction of the trifluoromethoxy group. In this alternative approach, a 4-cyclopropylaniline (B1589887) derivative serves as the key intermediate. The trifluoromethoxy group is then introduced at the 2-position. This strategy is contingent on the regioselective trifluoromethoxylation of the 4-cyclopropylaniline scaffold.

A third, convergent strategy could involve the coupling of a pre-functionalized aromatic core bearing both the cyclopropyl and trifluoromethoxy groups with an amine source. However, the construction of such a highly substituted aromatic precursor might be more complex.

| Disconnection Strategy | Key Intermediate | Precursors |

| C(aryl)-Cyclopropyl Bond | 2-(trifluoromethoxy)aniline | 2-aminophenol (B121084), trifluoromethylating agent |

| C(aryl)-O Bond | 4-cyclopropylaniline | 4-bromoaniline, cyclopropylboronic acid |

| C(aryl)-N Bond | 1-cyclopropyl-3-(trifluoromethoxy)benzene | 1-bromo-3-nitrobenzene, cyclopropylboronic acid, trifluoromethylating agent |

Targeted Synthesis of this compound

The targeted synthesis of this compound can be approached by considering the installation of the two key functional groups—the trifluoromethoxy group and the cyclopropyl moiety—onto the aniline scaffold.

The introduction of the trifluoromethoxy (OCF₃) group onto an aromatic ring is a challenging transformation in organic synthesis. Several methods have been developed, each with its own advantages and limitations.

One common strategy involves the O-trifluoromethylation of phenols. In the context of synthesizing 2-(trifluoromethoxy)aniline derivatives, this would typically start from a suitably protected 2-aminophenol. The hydroxyl group can be converted to the trifluoromethoxy group using various reagents, such as trifluoromethyl triflate (Tf₂O) or Togni's reagent (1-trifluoromethyl-3H-2,1-benzoxathiole 1,1-dioxide). A two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by an intramolecular OCF₃ migration has also been reported as an effective method for the synthesis of ortho-trifluoromethoxylated aniline derivatives. jove.comnih.gov

Another approach is the direct trifluoromethoxylation of anilines, although this is often less regioselective. Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethoxylated compounds under mild conditions. nih.gov

| Method | Reagent | Conditions | Key Features |

| O-Trifluoromethylation of Phenols | Trifluoromethyl triflate (Tf₂O) | Base (e.g., pyridine) | Requires a phenol (B47542) precursor |

| O-Trifluoromethylation of Phenols | Togni's reagent | Catalyst (e.g., Cu(I)) | Milder conditions |

| Intramolecular OCF₃ Migration | N-aryl-N-hydroxyacetamide | Thermal | Good for ortho-substitution jove.comnih.gov |

| Photoredox Catalysis | CF₃I, photocatalyst | Visible light | Mild, radical-based mechanism nih.gov |

The introduction of a cyclopropyl group onto an aromatic ring can be achieved through several methods, with transition metal-catalyzed cross-coupling reactions being the most prevalent.

A common approach is the Suzuki-Miyaura coupling of an aryl halide with cyclopropylboronic acid or its esters. For the synthesis of this compound, this would involve the coupling of a 4-halo-2-(trifluoromethoxy)aniline derivative with cyclopropylboronic acid in the presence of a palladium catalyst and a base. The choice of halogen (I, Br, or Cl) on the aniline derivative can influence the reaction conditions.

Alternatively, the Buchwald-Hartwig amination can be employed, where a 4-cyclopropyl-halo-benzene is coupled with an amine source. This would be part of a convergent synthesis strategy.

Direct C-H cyclopropanation of anilines is a more atom-economical but often less regioselective approach. Recent advances in catalysis are addressing these challenges.

| Method | Reagents | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Aryl halide | Palladium catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance |

| Buchwald-Hartwig Amination | 4-cyclopropyl-halo-benzene, Amine | Palladium catalyst | Convergent approach |

| Direct C-H Cyclopropanation | Cyclopropanating agent | Transition metal catalyst | Atom-economical |

The synthesis of polysubstituted anilines like this compound often requires the use of protecting groups to ensure selectivity during functionalization steps. The amino group of aniline is nucleophilic and can interfere with many reactions. Therefore, it is often necessary to protect it with a group that can be removed later in the synthesis.

Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the conditions required for its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis, and the Fmoc group is base-labile. This allows for orthogonal protection strategies, where one protecting group can be removed without affecting another. masterorganicchemistry.combiosynth.com

In a potential synthetic route to this compound, the amino group of a 2-aminophenol precursor might be protected with a Boc group. After the introduction of the trifluoromethoxy group, the Boc group could be removed under acidic conditions to yield the desired aniline.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. The synthesis of this compound can benefit from the application of advanced synthetic techniques and green chemistry principles.

As mentioned previously, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the target molecule. These reactions offer high efficiency and selectivity, often proceeding under mild conditions with low catalyst loadings. The development of highly active and stable palladium catalysts and ligands has expanded the scope of these reactions to include a wide range of functional groups.

For the installation of the cyclopropyl group, a Suzuki-Miyaura coupling would likely be the method of choice due to its robustness and the commercial availability of cyclopropylboronic acid. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Flow Chemistry and Continuous Processing in Aniline Synthesis

The synthesis of complex aniline derivatives such as this compound is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. The inherent characteristics of flow chemistry, such as high surface-to-volume ratios and efficient heat and mass transfer, are particularly well-suited for managing highly exothermic or hazardous reactions often encountered in aniline synthesis. uc.pt

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied to its key synthetic steps. For example, a hypothetical flow process could involve the continuous reaction of a substituted benzene (B151609) derivative with a cyclopropylating agent, followed by a subsequent reaction to introduce the trifluoromethoxy group, and finally, a reduction or amination step to yield the target aniline. Each of these steps can be optimized in a dedicated reactor module within a continuous flow system.

Table 1: Hypothetical Flow Chemistry Parameters for a Key Synthetic Step

| Parameter | Value |

| Reactor Type | Packed-bed reactor |

| Catalyst | Immobilized palladium catalyst |

| Temperature | 80-120 °C |

| Pressure | 5-10 bar |

| Residence Time | 2-5 minutes |

| Solvents | Acetonitrile, Tetrahydrofuran |

| Reactant A Concentration | 0.5 M |

| Reactant B Concentration | 0.6 M |

| In-line Quenching | Use of a scavenger resin |

Sustainable Reagent and Solvent Selection for Reduced Environmental Impact

The principles of green chemistry are paramount in the modern synthesis of specialty chemicals like this compound. A primary focus is the selection of sustainable reagents and solvents to minimize environmental impact. Traditional synthetic routes often employ hazardous reagents and large volumes of volatile organic solvents, which contribute to waste generation and environmental pollution.

In the context of synthesizing this specific aniline, sustainable practices would involve replacing toxic reagents and solvents with greener alternatives. For example, in a potential nitration-reduction sequence to form the aniline group, the use of classic nitrating agents that produce significant acidic waste could be substituted with more environmentally benign options. Similarly, the reduction of a nitro group, which traditionally might use stoichiometric metal reagents, can be achieved more sustainably through catalytic hydrogenation using a recyclable catalyst in a flow reactor.

Solvent selection is another critical aspect of sustainable synthesis. The choice of solvent can significantly influence the environmental footprint of a chemical process. nih.gov Green solvent selection guides, such as the CHEM21 guide, provide a framework for choosing solvents based on their safety, health, and environmental profiles. chromatographyonline.com For the synthesis of this compound, solvents with lower toxicity, higher boiling points (to reduce volatility), and better biodegradability would be prioritized.

Table 2: Comparison of Traditional vs. Sustainable Solvents for a Hypothetical Amination Reaction

| Solvent | Traditional/Sustainable | Key Considerations |

| Dichloromethane | Traditional | Halogenated solvent with environmental concerns. |

| Toluene | Traditional | Volatile organic compound, potential for peroxide formation. |

| 2-Methyltetrahydrofuran | Sustainable | Bio-derived, lower toxicity compared to THF. |

| Cyclopentyl methyl ether | Sustainable | Higher boiling point, lower peroxide formation tendency. |

| Acetonitrile | Usable with caution | Useful polarity, but has toxicity concerns. |

Industrial Relevance and Scale-Up Methodologies in Academic Research

The industrial relevance of synthetic methodologies developed in academic research is increasingly judged by their scalability and economic viability. For a compound like this compound, which may serve as a key intermediate in the pharmaceutical or agrochemical industries, the ability to transition a synthesis from the lab to large-scale production is crucial.

Flow chemistry offers a direct pathway to scale-up. Instead of increasing the size of reactors, as is done in batch processing, scaling up a continuous flow process often involves running the system for longer periods or "numbering up" by running multiple flow reactors in parallel. This approach avoids many of the challenges associated with traditional scale-up, such as changes in heat and mass transfer that can affect reaction outcomes.

Academic research is progressively focusing on developing synthetic routes that are "scale-up ready." This includes the use of robust and readily available catalysts, minimizing the use of expensive or hazardous reagents, and designing processes that are amenable to continuous manufacturing. The development of a telescoped, multi-step continuous flow synthesis for this compound would be a prime example of academic research with direct industrial applicability. Such a process would not only be more efficient and safer but also more economically and environmentally sustainable in the long run.

The integration of Process Analytical Technology (PAT) in continuous flow systems, even at the academic research stage, can provide valuable data for process optimization and control, further facilitating a smooth transition to industrial-scale production.

Reactivity and Mechanistic Investigations of 4 Cyclopropyl 2 Trifluoromethoxy Aniline

Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity

The trifluoromethoxy (-OCF₃) group is a potent modulator of electronic properties in aromatic systems. Its influence on the reactivity of the aniline (B41778) ring is a balance of inductive and resonance effects, which ultimately governs the rate and regioselectivity of chemical transformations.

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature, primarily due to the high electronegativity of the three fluorine atoms. This inductive effect (-I) significantly reduces the electron density of the aromatic ring, leading to a deactivation towards electrophilic aromatic substitution reactions. beilstein-journals.org In the context of 4-Cyclopropyl-2-(trifluoromethoxy)aniline, the -OCF₃ group at the ortho position to the amino group counteracts the strong activating effect of the nitrogen lone pair.

While the amino group is a powerful ortho-, para-director due to its +M (mesomeric) effect, the -OCF₃ group's deactivating -I effect is substantial. This deactivation is generally more pronounced than that of a methoxy (B1213986) group, rendering the aromatic ring less nucleophilic. beilstein-journals.org Consequently, reactions such as nitration or halogenation are expected to proceed at a slower rate compared to aniline or 4-cyclopropylaniline (B1589887).

The directing effect in electrophilic aromatic substitution on this compound is a subject of competing influences. The strongly activating amino group directs incoming electrophiles to the ortho and para positions. However, the position para to the amino group is already occupied by the cyclopropyl (B3062369) group. The other ortho position is occupied by the trifluoromethoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group and meta to the trifluoromethoxy group. The steric bulk of the cyclopropyl and trifluoromethoxy groups may also play a significant role in determining the regiochemical outcome of such reactions.

The trifluoromethoxy group is known for its high metabolic and chemical stability. nih.gov The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group resistant to many chemical transformations. Studies on various aromatic compounds have shown that the trifluoromethoxy group can withstand a range of acidic and basic conditions without undergoing decomposition or transformation.

However, under specific and often harsh reaction conditions, transformations involving the trifluoromethoxy group are not entirely unknown. For instance, cleavage of the C-O bond in trifluoromethoxyarenes can be achieved under certain reductive or oxidative conditions, although this is not a common reaction pathway. The stability of the trifluoromethoxy group in this compound is expected to be high under typical electrophilic substitution conditions. Radical reactions, however, could potentially lead to transformations of the trifluoromethoxy moiety, though specific studies on this substrate are lacking.

Derivatization and Functionalization Strategies for 4 Cyclopropyl 2 Trifluoromethoxy Aniline

Design and Synthesis of N-Substituted Aniline (B41778) Derivatives

The primary amino group of 4-cyclopropyl-2-(trifluoromethoxy)aniline is a key site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties. Common strategies for N-substitution include acylation, alkylation, and the formation of ureas and sulfonamides.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is typically robust and high-yielding. For instance, the use of squaric acid as a catalyst has been shown to be effective in the conjugate addition of anilines to Michael acceptors, a reaction that can be adapted for the synthesis of various aniline derivatives. chemrxiv.org

N-Alkylation: Introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods, including reductive amination. chemrxiv.org This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has also been reported as an effective method for introducing a cyclopropyl (B3062369) group onto the nitrogen of anilines. nih.gov

Urea and Sulfonamide Formation: Urea derivatives are significant in medicinal chemistry and can be synthesized from this compound by reaction with isocyanates or by using phosgene (B1210022) equivalents. organic-chemistry.orgresearchgate.net The synthesis of unsymmetrical ureas is also achievable through various modern synthetic protocols. organic-chemistry.org Similarly, sulfonamides, another important class of compounds in drug discovery, can be prepared by reacting the aniline with sulfonyl chlorides in the presence of a base. nih.govekb.eg The use of catalysts like zinc oxide nanoparticles or CsF-Celite can enhance the efficiency of sulfonylation reactions. ekb.eg

| Derivative Type | General Reaction | Typical Reagents |

|---|---|---|

| N-Acyl Derivatives | Acylation | Acid chlorides, Anhydrides |

| N-Alkyl Derivatives | Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) |

| Urea Derivatives | Urea Formation | Isocyanates, Phosgene equivalents |

| Sulfonamide Derivatives | Sulfonylation | Sulfonyl chlorides |

Development of Conjugates and Linkers for Advanced Chemical Scaffolds

The functional groups on this compound make it a suitable candidate for incorporation into more complex molecular architectures, such as bioconjugates and molecules designed for targeted drug delivery. precisepeg.comspirochem.com Linker chemistry plays a crucial role in connecting this aniline-based scaffold to other molecular entities, such as proteins, peptides, or cytotoxic payloads in antibody-drug conjugates (ADCs). longdom.orgsymeres.comnih.gov

The design of these linkers is critical for the stability and efficacy of the final conjugate. spirochem.com Linkers can be cleavable or non-cleavable, with cleavable linkers designed to release the active molecule under specific physiological conditions, such as changes in pH or the presence of certain enzymes. precisepeg.comsymeres.com The aniline moiety of this compound can be functionalized to attach such linkers. For example, a new bioconjugation reaction has been developed based on the chemoselective modification of anilines through an oxidative coupling pathway. acs.orgnih.gov This method allows for the attachment of aniline-containing molecules to proteins. acs.orgnih.gov

Precursor Role in the Synthesis of Diverse Compound Libraries

In the realm of drug discovery, the generation of compound libraries with high structural diversity is essential for identifying new therapeutic leads. This compound serves as a valuable building block in the synthesis of such libraries. Its distinct substitution pattern provides a unique starting point for parallel synthesis, where a common core is reacted with a variety of building blocks to generate a large number of related compounds.

The trifluoromethoxy group is a particularly interesting feature in this context, as it can significantly influence the pharmacokinetic properties of a molecule. nbinno.com The presence of both the cyclopropyl and trifluoromethoxy groups on the aniline ring allows for the exploration of a unique chemical space. The synthesis of libraries based on this scaffold can be achieved through solid-phase or solution-phase parallel synthesis techniques, where the aniline nitrogen is functionalized with a diverse set of reactants.

Selective Modification of the Trifluoromethoxy and Cyclopropyl Groups for Structure-Property Relationship Studies

To conduct thorough structure-property relationship (SAR) studies, it is often necessary to selectively modify different parts of a molecule. While the aniline group is the most readily functionalized, the trifluoromethoxy and cyclopropyl groups also offer opportunities for selective modification, albeit through more challenging chemical transformations.

Trifluoromethoxy Group Modification: The trifluoromethoxy group is generally stable; however, methods for its selective transformation are emerging. researchgate.net These transformations are often challenging due to the high strength of the C-F bonds. researchgate.net Metalation of trifluoromethoxy-substituted anilines can be a key step for their structural elaboration, allowing for the introduction of other functional groups on the aromatic ring. nih.gov

Cyclopropyl Group Modification: The cyclopropyl group is also relatively stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or through radical pathways. acs.orgcore.ac.uknih.govbeilstein-journals.orgnih.gov These reactions can lead to the formation of new carbocyclic or heterocyclic systems, thereby expanding the structural diversity of the derivatives. For instance, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to generate indenones and fluorenones. acs.org The reactivity of the cyclopropyl ring can be influenced by the nature of the substituents on the aromatic ring.

Spectroscopic and Computational Characterization of 4 Cyclopropyl 2 Trifluoromethoxy Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Cyclopropyl-2-(trifluoromethoxy)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, amino, and cyclopropyl (B3062369) protons. The aromatic protons would appear as a complex multiplet system in the downfield region, typically between δ 6.5 and 7.5 ppm. The amino (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The cyclopropyl protons would be observed in the upfield region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing characteristic diastereotopic signals due to the chiral center created by the substitution pattern.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbons attached to the nitrogen and trifluoromethoxy groups showing characteristic shifts. The trifluoromethoxy carbon would be identifiable by its quartet splitting due to coupling with the three fluorine atoms. The cyclopropyl carbons would appear in the upfield region, typically below δ 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-NH₂ | - | ~145 |

| C2-OCF₃ | - | ~140 (q) |

| C3-H | ~6.8 | ~115 |

| C4-Cyclopropyl | - | ~130 |

| C5-H | ~6.9 | ~120 |

| C6-H | ~6.7 | ~118 |

| Cyclopropyl-CH | ~1.8 | ~15 |

| Cyclopropyl-CH₂ | ~0.6, ~0.9 | ~8 |

| NH₂ | ~3.6 (broad s) | - |

| OCF₃ | - | ~122 (q, ¹JCF ≈ 257 Hz) |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp resonance for the three equivalent fluorine atoms of the trifluoromethoxy group. chemicalbook.com The chemical shift of this signal, typically in the range of δ -58 to -60 ppm relative to CFCl₃, is sensitive to the electronic environment of the aromatic ring. rsc.org This technique is highly valuable for confirming the presence and integrity of the trifluoromethoxy substituent. chemicalbook.com

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent aromatic protons and within the cyclopropyl ring spin system, confirming their connectivity. science.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would allow for the unambiguous assignment of the protonated carbons in the aromatic ring and the cyclopropyl group. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. sdsu.edu This is vital for connecting the different fragments of the molecule. For example, correlations would be expected between the cyclopropyl protons and the aromatic carbon at the point of attachment (C4), and between the aromatic protons and neighboring carbons. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can provide insights into the preferred conformation of the molecule, such as the orientation of the cyclopropyl group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition with high confidence. For this compound (C₁₀H₁₀F₃NO), the expected exact mass would be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A plausible fragmentation pathway for this molecule under electron ionization (EI) would involve:

Initial loss of a hydrogen atom from the cyclopropyl group.

Cleavage of the cyclopropyl ring.

Loss of the trifluoromethoxy group or parts of it, such as the loss of a CF₃ radical followed by CO.

Fission of the C-N bond.

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (predicted) | Possible Fragment Ion | Proposed Loss |

|---|---|---|

| 201.0714 | [M]⁺ | - |

| 172.0683 | [M - C₂H₅]⁺ | Loss of ethyl radical from cyclopropyl ring rearrangement |

| 132.0813 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

| 117.0578 | [M - OCF₃ - NH]⁺ | Subsequent loss of NH |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and cyclopropyl groups (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹) associated with the trifluoromethoxy group. nih.gov The C-O stretching of the trifluoromethoxy group would also be present in the fingerprint region.

The Raman spectrum would also display these vibrational modes, with the aromatic ring vibrations often showing strong signals.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 (two bands) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (cyclopropyl) | 2900 - 3000 | 2900 - 3000 |

| C=C stretch (aromatic) | 1500 - 1600 | 1500 - 1600 (strong) |

| C-F stretch (trifluoromethoxy) | 1100 - 1300 (strong, broad) | 1100 - 1300 |

| C-O stretch (trifluoromethoxy) | 1000 - 1100 | 1000 - 1100 |

| C-N stretch | 1250 - 1350 | 1250 - 1350 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum of an aniline (B41778) derivative is typically characterized by π → π* transitions of the benzene (B151609) ring. researchgate.net The presence of substituents significantly influences the position (λmax) and intensity (ε) of these absorption bands.

In this compound, the amino group (-NH₂) and the cyclopropyl group act as electron-donating groups, which are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Conversely, the trifluoromethoxy group (-OCF₃) is electron-withdrawing, which may lead to a hypsochromic (blue) shift or a more complex spectral behavior due to the interplay of these electronic effects. The spectrum is likely to show two main absorption bands, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene, shifted to longer wavelengths. ajrsp.com The solvent polarity can also influence the λmax values due to differential stabilization of the ground and excited states. ajrsp.com

X-ray Crystallography for Absolute and Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would provide critical insights. It would confirm the relative orientations of the cyclopropyl, trifluoromethoxy, and amino groups on the aniline ring. For instance, in the crystal structure of a related compound, 4-Methoxy-3-(trifluoromethyl)aniline, the methoxy (B1213986) group is nearly coplanar with the benzene ring, and the crystal structure is stabilized by a network of intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds. nih.gov A similar analysis of this compound would be expected to reveal hydrogen bonding involving the amino group (N-H) as a donor and the fluorine atoms of the trifluoromethoxy group or the nitrogen of a neighboring amino group as acceptors, significantly influencing the solid-state architecture.

The crystallographic data would also precisely define the geometry of the cyclopropyl ring and the C-O-C bond angle of the trifluoromethoxy group. This information is invaluable for validating and refining the results obtained from computational chemistry methods.

Table 1: Representative Crystallographic Parameters for Aniline Derivatives

| Parameter | Typical Value Range | Significance |

|---|---|---|

| C-N Bond Length (Å) | 1.38 - 1.42 | Indicates the degree of delocalization of the nitrogen lone pair into the aromatic ring. |

| C-O Bond Length (Å) | 1.35 - 1.38 | Reflects the bond order between the aromatic carbon and the trifluoromethoxy oxygen. |

| N-H···F Hydrogen Bond (Å) | 2.8 - 3.2 | A key intermolecular interaction stabilizing the crystal lattice in fluorinated anilines. nih.gov |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful suite of tools for investigating molecular properties that may be difficult or impossible to measure experimentally. These theoretical methods allow for in-depth analysis of electronic structure, conformational landscapes, and reaction energetics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic properties of molecules. mdpi.comnih.gov For this compound, DFT calculations can elucidate the influence of its distinct functional groups on the electron distribution within the molecule.

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, while the amino (-NH2) and cyclopropyl groups are electron-donating. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights regions of positive (electron-poor) and negative (electron-rich) potential on the molecular surface. echemcom.com This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. echemcom.com The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. echemcom.com For substituted anilines, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is distributed across the ring and the electron-withdrawing substituents.

Table 2: Typical DFT-Calculated Electronic Properties for Substituted Anilines

| Property | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Relatively high due to electron-donating -NH2 and cyclopropyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Lowered by the electron-withdrawing -OCF3 group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderate gap, suggesting a balance of stability and reactivity. |

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in a condensed phase (e.g., in a solvent).

For this compound, a key area of investigation would be the rotational barrier of the trifluoromethoxy and cyclopropyl groups. Theoretical studies on related trifluoromethoxy derivatives have shown that the -OCF3 group can adopt different conformations (e.g., coplanar or orthogonal) relative to the aromatic ring, with a delicate balance influencing the molecule's properties. semanticscholar.org MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly impact how the molecule interacts with other molecules, such as biological receptors or solvent molecules.

For this compound, such calculations could predict the outcomes of various reactions. For example, in electrophilic aromatic substitution, calculations can determine the relative activation energies for an electrophile attacking different positions on the aniline ring, thereby predicting the regioselectivity. researchgate.net The interplay between the activating -NH2 and cyclopropyl groups and the deactivating -OCF3 group would make this a particularly insightful study. Additionally, the energetic profiles for reactions involving the cyclopropyl ring, such as ring-opening under specific conditions, could be explored. researchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. springernature.comnih.gov QSPR models are built by correlating experimental properties of a set of known compounds with calculated molecular descriptors. nih.gov Once a robust model is developed, it can be used to predict the properties of new, unsynthesized molecules. researchgate.net

For this compound and its derivatives, QSPR could be used to predict a range of important properties, such as boiling point, solubility, and the n-octanol-water partition coefficient (logP), which is a key indicator of a compound's lipophilicity. researchgate.netmdpi.com The process involves calculating a large number of molecular descriptors (e.g., topological, electronic, quantum mechanical) and then using statistical methods like multiple linear regression (MLR) to build a predictive model. researchgate.net

Table 3: Common Molecular Descriptors Used in QSPR Models for Aniline Derivatives

| Descriptor Class | Example Descriptor | Property Predicted |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, Solubility |

| Topological | Wiener Index, Connectivity Indices | Boiling Point, Viscosity |

| Quantum Mechanical | Mulliken Charges, Surface Area | Partition Coefficient (logP) researchgate.net |

Computational methods are now routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved with high accuracy using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations can help assign peaks in experimental spectra, especially for complex molecules. For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, the cyclopropyl protons, and the characteristic signal in the ¹⁹F NMR spectrum arising from the -OCF3 group. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. q-chem.com DFT calculations can predict the frequencies and intensities of vibrational modes, such as N-H stretching of the amino group, C-F stretching of the trifluoromethoxy group, and various aromatic ring vibrations. asianpubs.orgmaterialsciencejournal.org Comparing the calculated spectrum to the experimental one aids in the complete assignment of the observed vibrational bands. nih.gov

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value Range | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (δ) | 6.5 - 7.5 ppm | Chemical shifts influenced by the electronic effects of all three substituents. |

| ¹H NMR | Cyclopropyl Protons (δ) | 0.5 - 1.5 ppm | Characteristic upfield signals for the cyclopropyl ring protons. |

| ¹³C NMR | Aromatic Carbons (δ) | 110 - 155 ppm | Carbon attached to -OCF3 will show a characteristic shift and C-F coupling. |

| ¹⁹F NMR | -OCF₃ (δ) | -55 to -65 ppm | A sharp singlet is expected in a region typical for trifluoromethoxy groups. |

| IR | N-H Stretch (ν) | 3300 - 3500 cm⁻¹ | Typically two bands (symmetric and asymmetric) for the primary amine. |

Advanced Applications and Research Frontiers Involving 4 Cyclopropyl 2 Trifluoromethoxy Aniline

Role as a Key Synthetic Intermediate in Agrochemical Research

The structural motifs present in 4-Cyclopropyl-2-(trifluoromethoxy)aniline are known to impart desirable properties to bioactive molecules. The cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity, while the trifluoromethoxy group often improves lipophilicity and bioavailability. hyphadiscovery.commdpi.com Consequently, this compound serves as a crucial starting material for the synthesis of novel agrochemicals.

Research in the agrochemical sector has demonstrated the utility of this compound as a key intermediate in the synthesis of potent fungicides. A notable example is its use in the preparation of succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that target the mitochondrial respiratory chain in pathogenic fungi.

One synthetic route involves the reaction of this compound with a suitable pyrazole (B372694) carboxylic acid derivative to form a pyrazole carboxamide. This transformation is a critical step in the synthesis of fungicides designed to combat a range of plant pathogens. The general synthetic scheme is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Pyrazole carboxylic acid derivative | Coupling agents (e.g., carbodiimides), Base, Solvent (e.g., Dichloromethane) | Pyrazole carboxamide fungicide |

This synthetic approach leverages the nucleophilic nature of the aniline (B41778) nitrogen to form a stable amide bond with the carboxylic acid functionality of the pyrazole component. The resulting molecule combines the beneficial properties of the aniline derivative with the fungicidal activity of the pyrazole carboxamide core.

While specific structure-activity relationship (SAR) studies on agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the roles of its constituent functional groups are well-established in medicinal and agrochemical chemistry. These insights allow for informed predictions about their contributions to the biological activity of potential agrochemical candidates.

The cyclopropyl group is a known pharmacophore that can positively influence a molecule's properties in several ways:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger binding with the target protein. researchgate.net

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can increase the half-life of the compound in the target organism. hyphadiscovery.com

Modulation of Physicochemical Properties: It can fine-tune properties such as lipophilicity and solubility, which are crucial for the uptake and transport of the agrochemical within the plant.

The trifluoromethoxy group also imparts several advantageous properties:

Increased Lipophilicity: This group significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes. mdpi.com

Improved Bioavailability: By increasing membrane permeability and metabolic stability, the trifluoromethoxy group can lead to higher bioavailability of the active ingredient. mdpi.com

Electron-Withdrawing Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the aromatic ring, potentially affecting receptor interactions.

In the context of SAR studies, chemists would systematically modify the structure of a lead compound derived from this compound to understand the impact of these groups on its biological activity. For instance, replacing the cyclopropyl group with other alkyl or cyclic substituents, or altering the position of the trifluoromethoxy group, would provide valuable data on the structural requirements for optimal efficacy.

Contributions to Advanced Materials Science and Polymer Chemistry

The application of this compound in advanced materials science and polymer chemistry is an emerging area of research. The unique combination of the reactive aniline functionality with the property-modifying cyclopropyl and trifluoromethoxy groups suggests its potential utility in the synthesis of novel functional materials.

The primary amine group of this compound makes it a suitable candidate as a monomer for the synthesis of various functional polymers.

Polyamides and Polyimides: This aniline derivative could potentially be used as a diamine monomer in polycondensation reactions with diacyl chlorides or dianhydrides to produce novel polyamides and polyimides, respectively. The incorporation of the cyclopropyl and trifluoromethoxy groups into the polymer backbone could lead to materials with enhanced thermal stability, improved solubility in organic solvents, and tailored dielectric properties. The presence of fluorine, in particular, is known to lower the dielectric constant and moisture absorption in polyimides. kpi.uamdpi.com

Optoelectronic Polymers: Aniline derivatives are precursors for polyanilines, a class of conducting polymers with applications in optoelectronics. researchgate.net The polymerization of this compound could yield a substituted polyaniline with modified electronic properties. The cyclopropyl and trifluoromethoxy substituents could influence the polymer's band gap, conductivity, and solubility, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The aniline nitrogen in this compound can be functionalized to create novel ligands for coordination chemistry and catalysis. By reacting the amine with various electrophiles, a wide range of Schiff bases, phosphine-amines, and other multidentate ligands can be synthesized.

The presence of the cyclopropyl and trifluoromethoxy groups can influence the properties of the resulting metal complexes in several ways:

| Feature | Potential Impact on Metal Complexes |

| Steric Hindrance | The cyclopropyl group can provide steric bulk around the metal center, influencing the coordination geometry and the accessibility of the catalytic site. |

| Electronic Effects | The electron-withdrawing trifluoromethoxy group can modulate the electron density at the metal center, thereby tuning its catalytic activity and selectivity. |

| Solubility | The fluorinated nature of the trifluoromethoxy group can enhance the solubility of the metal complex in non-polar or fluorous solvents, which can be advantageous for certain catalytic processes. |

These tailored ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

The aniline moiety is known to participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for the formation of supramolecular assemblies. researchgate.net The functional groups on this compound can be exploited to design molecules that self-assemble into well-defined nanostructures.

For instance, the aniline group can act as a hydrogen bond donor, while the trifluoromethoxy group could participate in halogen bonding or dipole-dipole interactions. The rigid cyclopropyl group can influence the packing of the molecules in the solid state or in solution. By carefully designing molecules that incorporate this aniline derivative, it may be possible to create novel liquid crystals, gels, or other self-assembled materials with interesting optical or electronic properties.

Development of Novel Catalytic Systems and Reagents from this compound

While direct, documented applications of this compound as a foundational component for commercially available catalysts or reagents are not extensively reported in publicly accessible literature, its molecular architecture presents significant potential for such development. The inherent chemical reactivity of the aniline functional group, coupled with the unique electronic and steric influences of the cyclopropyl and trifluoromethoxy substituents, makes it a promising candidate for creating specialized catalytic systems and novel synthetic reagents.

The primary amino group of the aniline moiety serves as a versatile handle for the synthesis of a wide array of ligands essential for homogeneous catalysis. These ligands can be coordinated with transition metals like palladium, rhodium, and iridium to generate catalysts for various organic transformations.

Electronic and Steric Tuning of Catalysts : The trifluoromethoxy group is a potent electron-withdrawing group. Its presence on the aniline ring can substantially modulate the electronic properties of any derived ligand and, consequently, the coordinated metal center. This can enhance the catalytic activity and selectivity in key steps of catalytic cycles, such as oxidative addition and reductive elimination. The cyclopropyl group, with its inherent ring strain and unique s-character, provides a distinct steric and electronic profile that can influence the selectivity of a catalyst.

Precursors for Chiral Ligands : The aniline scaffold is a common starting point for the synthesis of chiral ligands used in asymmetric catalysis. By introducing chirality, for instance, through derivatization of the amino group, it is conceivable to develop catalysts that can facilitate the production of enantiomerically pure compounds, which are of high value in the pharmaceutical industry.

Table of Potential Ligand Types Derived from this compound

| Ligand Type | Potential Synthetic Route from Aniline | Potential Catalytic Applications |

|---|---|---|

| Phosphine Ligands | Diazotization of the aniline followed by a phosphination reaction (e.g., a Sandmeyer-type reaction). | Cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. |

| N-Heterocyclic Carbene (NHC) Precursors | A multi-step synthesis typically involving condensation with a glyoxal (B1671930) derivative, followed by cyclization and deprotonation. | Olefin metathesis, C-H bond activation, and cross-coupling reactions. |

| Schiff Base Ligands | Condensation reaction with an appropriate aldehyde or ketone. | Oxidation reactions, asymmetric synthesis, and various other metal-catalyzed transformations. |

The distinct functionalities of this compound also position it as a valuable precursor for novel chemical reagents. For example, its conversion to a diazonium salt would yield a versatile intermediate for introducing the 4-cyclopropyl-2-(trifluoromethoxy)phenyl moiety into various molecular frameworks through reactions like the Sandmeyer or Gomberg-Bachmann reactions.

Emerging Research Areas and Future Perspectives in Fluoroorganic Chemistry and Aniline Derivatives

The fields of fluoroorganic chemistry and aniline derivative research are continually advancing, driven by the pursuit of novel molecules with enhanced properties for a wide range of applications, from medicine to materials science.

Emerging Trends in Fluoroorganic Chemistry:

The unique properties conferred by fluorine and fluorinated groups continue to make them highly desirable in modern chemistry.

Advanced Fluorination Techniques : A significant focus of current research is the development of novel, more efficient, and selective methods for introducing fluorine and fluoroalkyl groups into organic molecules. This includes the exploration of visible-light photoredox catalysis, which offers mild reaction conditions for fluoroalkylation reactions of electron-rich compounds like aniline derivatives. conicet.gov.armdpi.com

Biocatalysis for Fluorinated Compounds : The use of enzymes to perform stereoselective fluorination or to synthesize chiral fluorinated molecules is a rapidly expanding area. rochester.edu Such biocatalytic methods could provide environmentally friendly routes to valuable, enantiomerically pure fluorinated anilines and their derivatives.

Future Perspectives for Aniline Derivatives:

Aniline derivatives remain indispensable building blocks in chemical synthesis. Future research is likely to concentrate on several key themes:

Sustainable Synthesis and Applications : There is a growing demand for greener synthetic routes to aniline derivatives, minimizing the use of hazardous reagents and reducing waste. Furthermore, the development of aniline-based materials, such as conductive polymers, for applications in electronics and energy storage is an active area of investigation. The specific electronic characteristics of this compound could be leveraged to create new functional materials.

Medicinal and Agrochemical Innovation : The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Similarly, the cyclopropyl moiety is a feature in numerous bioactive compounds. Consequently, this compound and its derivatives are expected to remain highly relevant as building blocks for the discovery and development of new pharmaceuticals and agrochemicals.

Q & A

Q. What are the standard synthetic routes for 4-Cyclopropyl-2-(trifluoromethoxy)aniline?

A typical synthesis involves halogen exchange to introduce the trifluoromethoxy group, followed by nitration and reduction to form the aniline core. The cyclopropyl group can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acid derivatives. Catalytic hydrogenation or palladium-mediated coupling ensures regioselectivity and functional group compatibility .

Q. How should researchers characterize this compound's purity and structure?

Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis (>95% by area normalization). Structural confirmation requires H/C NMR to identify aromatic protons and substituents (e.g., cyclopropyl CH at δ 0.6–1.2 ppm). Mass spectrometry (EI-MS or HRMS) verifies molecular weight (e.g., [M+H] at m/z 234.00205) .

Q. What safety precautions are critical during handling?

Store at 2–8°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Note its classification under GHS06 (toxic) and UN2810 for transport .

Q. How do the trifluoromethoxy and cyclopropyl groups influence reactivity?

The electron-withdrawing trifluoromethoxy group enhances electrophilic substitution resistance, directing reactions to the para position. The cyclopropyl group introduces steric hindrance, affecting coupling reactions. Together, they stabilize the compound against thermal degradation .

Q. What are common reactions involving this aniline derivative?

It undergoes diazotization for Sandmeyer reactions (e.g., forming halides or aryl ethers). Reductive alkylation and acylation are feasible at the amine group. Nitration is less common due to deactivation by the trifluoromethoxy group .

Advanced Research Questions

Q. How can nitration regioselectivity be controlled during synthesis?

Para-selectivity is achieved using mixed acid (HNO/HSO) at −20°C to 0°C. Computational modeling (DFT) predicts electron density distribution, guiding solvent choice (e.g., acetic acid) to stabilize intermediates. Monitor by TLC or in situ IR for nitro group formation .

Q. What degradation pathways occur under thermal or photolytic stress?

Accelerated stability studies (40°C/75% RH, ICH Q1A) reveal hydrolysis of the trifluoromethoxy group to phenol derivatives. Photolysis (ICH Q1B) generates cyclopropane ring-opened by-products. Use LC-MS to identify degradation products and optimize storage conditions .

Q. What mechanisms explain the compound's bioactivity in agrochemical intermediates?

The trifluoromethoxy group enhances lipid solubility, improving membrane permeability. In flometoquin synthesis, the compound acts as a key intermediate, where the cyclopropyl group disrupts insect sodium channels. SAR studies correlate substituent electronegativity with pesticidal activity .

Q. How can researchers resolve isomeric impurities in scaled-up synthesis?

Impurities like ortho-substituted isomers form during nitration. Use preparative HPLC with C18 columns (acetonitrile/water gradient) or chiral stationary phases. Crystallization in ethanol/water mixtures (7:3 v/v) selectively isolates the desired isomer .

Q. What advanced techniques quantify trace metabolites in biological systems?

Radiolabeled C-tracking or UPLC-QTOF-MS with isotopic pattern filtering identifies metabolites. In vitro assays (e.g., liver microsomes) assess oxidative pathways. Data analysis via MetaboLynx or Compound Discoverer software maps metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.